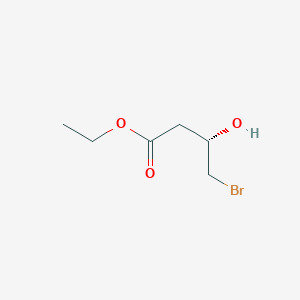

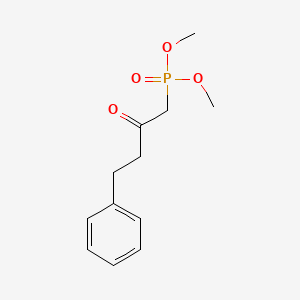

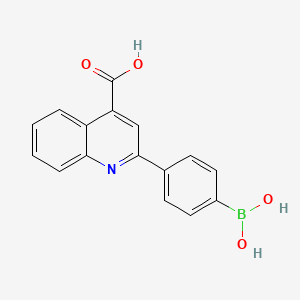

6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid

Vue d'ensemble

Description

The compound "6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives with potential biological activities and chemical properties that may be relevant to the analysis of similar compounds. Pyridine derivatives are known for their diverse range of applications in medicinal chemistry due to their structural similarity to nicotinic acid and their ability to interact with biological systems .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the formation of the pyridine ring followed by functionalization at various positions on the ring. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the introduction of substituents at the C-10 position, which significantly affects their antibacterial activity . Similarly, the synthesis of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid derivatives involves hydrolysis of corresponding nitriles, which are prepared by reacting sodium enolates with cyanoacetamide . These methods highlight the importance of substituent variation and position in the synthesis of pyridine derivatives with desired properties.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and interaction with biological targets. For example, the introduction of a fluorine atom at specific positions on the pyridobenzoxazine nucleus can reduce toxicity and convulsion inductive ability . The crystallographic characterization of iron complex salts of pyridine derivatives reveals intermolecular hydrogen bonding and various topologies, which can influence their spin states and reactivity .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the displacement reactions of 1,8-naphthyridine-3-carboxylic acid derivatives with pyrrolidine and piperidine yield potent antibacterial agents . The functionalization reactions of pyrazole-3-carboxylic acid with diaminopyridine result in different products depending on the reaction conditions, demonstrating the versatility of pyridine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as their phototoxicity, antibacterial activity, and toxicity, are influenced by their molecular structure. Compounds with specific substituents exhibit potent in vitro antibacterial activity and reduced toxicity . The antioxidant properties of 6-substituted-2,4-dimethyl-3-pyridinols indicate their potential as chain-breaking antioxidants, with their effectiveness being influenced by the electron density in the ring . Additionally, the luminescent properties of metal-organic frameworks containing pyridine-2,6-dicarboxylic acid highlight the diverse functionalities of pyridine derivatives .

Applications De Recherche Scientifique

Application in Polymeric Films

Scientific Field: Polymer Science

Summary of the Application

This compound is used in the creation of hybrid polymeric-based films. It is incorporated into Poly (Vinyl Alcohol) (PVA)-based films, enhancing their thermal and mechanical stability due to the hydrogen bonds between the compound and polymer chains .

Methods of Application

The compound is mixed with PVA to create films with 9–33 wt % of the compound. These films are characterized using Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), scanning electron microscopy (SEM), atomic force microscopy (AFM), thermogravimetric analysis (TGA) and TGA-FTIR .

Results or Outcomes

The incorporation of the compound enhances the thermal and mechanical stability of PVA membranes. It was also found that the membrane swelling behavior and the kinetics of the water sorption process are influenced by both the type and amount of the compound in the polymer matrix .

Application in Cellulose Acetate Propionate (CAP) Based Membranes

Scientific Field: Polymer Science

Summary of the Application

The compound is used in the elaboration of dense cellulose acetate propionate (CAP) based membranes. It greatly improves their elongation at break .

Methods of Application

The compound is used for the elaboration of CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .

Results or Outcomes: The use of the compound as a plasticizer greatly improves the elongation at break of the CAP-based membranes, which can increase to 65% .

Application in Pervaporative Dehydration

Scientific Field: Chemical Engineering

Methods of Application

The compound is incorporated into CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .

Results or Outcomes: The results or outcomes of this application are not specified in the sources .

Application in Antimicrobial Activity

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The hybrid molecule of 6- (1 H -benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1 H -thieno [2,3- d ]pyrimidin-4-one is prepared via condensation of the carboxylic acid with ortho -phenylenediamine .

Results or Outcomes: The results of antimicrobial activity screening revealed the antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

Application in Synthesis of Pyrazolo[3,4-b]quinolinones

Scientific Field: Organic Chemistry

Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .

Results or Outcomes: The newly designed protocol very quickly constructed products conventionally under milder conditions .

Application in Cocrystallization

Scientific Field: Crystallography

Methods of Application: The exact method of application or experimental procedures are not specified in the sources .

Results or Outcomes: The results or outcomes of this application are not specified in the sources .

Application in Poly (Vinyl Alcohol)-Based Films

Scientific Field: Polymer Science

Summary of the Application

This compound is used in the creation of hybrid polymeric-based films. It is incorporated into Poly (Vinyl Alcohol) (PVA)-based films, enhancing their thermal and mechanical stability due to the hydrogen bonds between the compound and polymer chains .

Methods of Application

The compound is mixed with PVA to create films with 9–33 wt % of the compound. These films are characterized using Fourier transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR), scanning electron microscopy (SEM), atomic force microscopy (AFM), thermogravimetric analysis (TGA) and TGA-FTIR .

Results or Outcomes

The incorporation of the compound enhances the thermal and mechanical stability of PVA membranes. It was also found that the membrane swelling behavior and the kinetics of the water sorption process are influenced by both the type and amount of the compound in the polymer matrix .

Application in Cellulose Acetate Propionate (CAP) Based Membranes

Scientific Field: Polymer Science

Summary of the Application

The compound is used in the elaboration of dense cellulose acetate propionate (CAP) based membranes. It greatly improves their elongation at break .

Methods of Application

The compound is used for the elaboration of CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .

Results or Outcomes: The use of the compound as a plasticizer greatly improves the elongation at break of the CAP-based membranes, which can increase to 65% .

Application in Pervaporative Dehydration

Scientific Field: Chemical Engineering

Methods of Application

The compound is incorporated into CAP-based membranes. The exact method of application or experimental procedures are not specified in the sources .

Results or Outcomes: The results or outcomes of this application are not specified in the sources .

Propriétés

IUPAC Name |

6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEYNVDFAPPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370619 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-dioxopropan-2-yl)pyridine-3-carboxylic Acid | |

CAS RN |

212755-81-2 | |

| Record name | 6-(1,3-Dioxopropan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Hydroxycarbonyl-6-pyridyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.